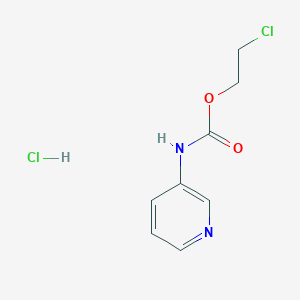

2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

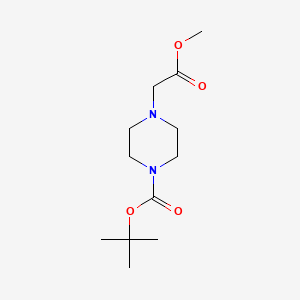

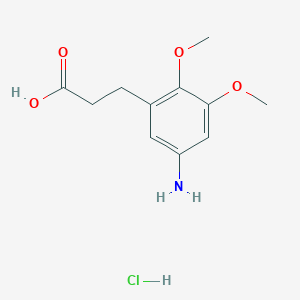

Molecular Structure Analysis

The molecular formula of ‘2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride’ is C8H10Cl2N2O2 . The molecular weight is 237.08 . For more detailed structural information, you may refer to the 2D or 3D structure files provided by chemical databases .Chemical Reactions Analysis

While specific chemical reactions involving ‘this compound’ are not available, carbamates in general are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique

Potential Anticancer Applications

2-Chloroethyl N-(pyridin-3-yl)carbamate hydrochloride has been explored in the synthesis of compounds with potential anticancer properties. Studies have investigated its role in creating pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).

Synthesis of Substituted Carbamates

Research has developed novel methods for the synthesis of substituted carbamates using this compound. These methods have enabled the efficient creation of a range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates (Kasatkina et al., 2021).

Alterations in Antimitotic Agents

This compound has been used in the synthesis of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, where alterations at the 2,3-positions significantly affected cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).

Chromatographic Analysis

The compound has also been involved in studies focusing on the chromatographic behavior of related drugs, indicating its potential in analytical chemistry applications (Bobrov et al., 2000).

Study of Carcinogenicity

There are investigations into the carcinogenicity of related compounds, which contribute to understanding the safety profile of these chemicals in medical applications (Berger et al., 1988).

Controlling Carbamate C-N Rotamer Equilibria

Studies have explored the use of this compound in controlling carbamate C-N rotamer equilibria, which is significant in the field of organic chemistry (Moraczewski et al., 1998).

Synthesis of Steroidal Carbamates

Research has been conducted on the synthesis of steroidal carbamates using this compound, exploring its potential in creating alkylating agents (Souli & Catsoulacos, 1976).

Base-Induced β-Elimination Reactions

There are studies focusing on the base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine, which help in understanding the reaction mechanisms and kinetics in organic chemistry (Alunni & Busti, 2001).

Analyse Biochimique

Biochemical Properties

2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. The inhibition of these enzymes can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to altered neurotransmission, impacting neuronal cell function . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby influencing cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s active site. This covalent modification inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . Additionally, this compound can modulate the activity of other enzymes and proteins through non-covalent interactions, leading to changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of degradation products . Long-term exposure to this compound can result in sustained inhibition of acetylcholinesterase, leading to prolonged effects on neurotransmission and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances. The threshold for these adverse effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and subsequent metabolism by liver enzymes . The primary metabolic pathway involves the hydrolysis of the carbamate group, leading to the formation of 3-pyridylcarbamic acid and 2-chloroethanol. These metabolites can further undergo oxidation and conjugation reactions, resulting in their excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can localize to the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism and signaling. Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals.

Propriétés

IUPAC Name |

2-chloroethyl N-pyridin-3-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c9-3-5-13-8(12)11-7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZKLUBISLIOEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)OCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240528-21-5 |

Source

|

| Record name | Carbamic acid, N-3-pyridinyl-, 2-chloroethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)

![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)

![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)